2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a phenyl ring substituted with two methoxy groups and an isothiazole ring substituted with a methyl group. Compounds like this are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenyl Acetamide: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with acetic anhydride to form 3,4-dimethoxyphenylacetic acid.
Amidation: The phenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride reacts with 3-methylisothiazole to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)acetamide: Lacks the isothiazole ring, potentially altering its biological activity.
N-(3-methylisothiazol-5-yl)acetamide: Lacks the phenyl ring, which may affect its chemical reactivity and applications.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is unique due to the combination of the phenyl ring with methoxy groups and the isothiazole ring. This structural combination can impart distinct chemical and biological properties, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-6-14(20-16-9)15-13(17)8-10-4-5-11(18-2)12(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHVOSZXYTWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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